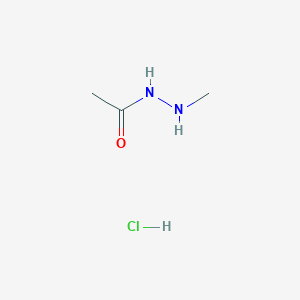
N'-Methylacetohydrazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Methylacetohydrazide hydrochloride: is an organic compound with the molecular formula C₃H₉ClN₂O. It is a derivative of hydrazine and is known for its diverse physical, chemical, and biological properties. This compound is commonly used in various fields of research and industry due to its unique characteristics.
準備方法
Synthetic Routes and Reaction Conditions: N’-Methylacetohydrazide hydrochloride can be synthesized by reacting methyl acetate with hydrazine, followed by the subsequent reaction of the resulting product with nitrous acid. The reaction typically proceeds under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the synthesis of N’-Methylacetohydrazide hydrochloride involves the use of large-scale reactors and precise control of reaction parametersThe product is then purified through recrystallization with hydrochloric acid .
化学反応の分析
Types of Reactions: N’-Methylacetohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize N’-Methylacetohydrazide hydrochloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
Chemistry: N’-Methylacetohydrazide hydrochloride is used as a synthetic reagent in organic synthesis. It is employed in the preparation of various chemicals, including carbonyl compounds and heterocyclic compounds.
Biology: In biological research, N’-Methylacetohydrazide hydrochloride is studied for its antimicrobial, anti-inflammatory, and anti-tumor properties. It has shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
作用機序
The mechanism of action of N’-Methylacetohydrazide hydrochloride involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by inhibiting specific enzymes or interfering with cellular processes. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes.
類似化合物との比較
- Acetic acid, 2-methylhydrazide
- 1-Acetyl-2-methylhydrazine
- N-Methylacetohydrazonic acid
Uniqueness: N’-Methylacetohydrazide hydrochloride stands out due to its unique combination of physical, chemical, and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .
特性
分子式 |
C3H9ClN2O |
|---|---|
分子量 |
124.57 g/mol |
IUPAC名 |
N'-methylacetohydrazide;hydrochloride |
InChI |
InChI=1S/C3H8N2O.ClH/c1-3(6)5-4-2;/h4H,1-2H3,(H,5,6);1H |
InChIキー |
MITXLWXLPCHRLR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


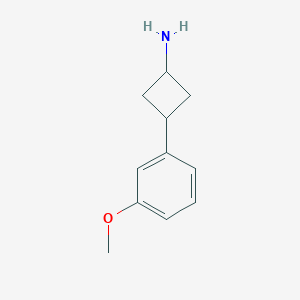
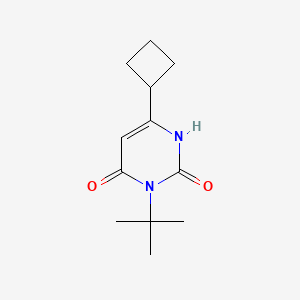
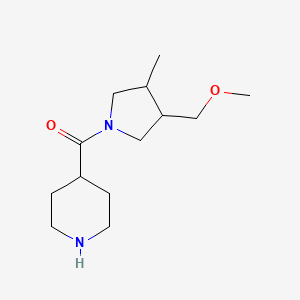
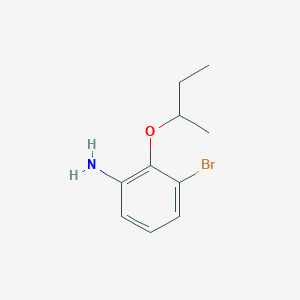
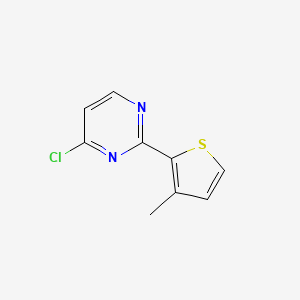
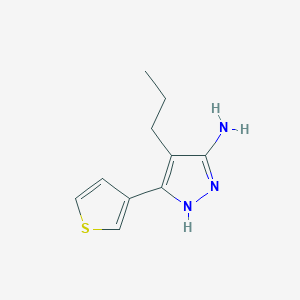
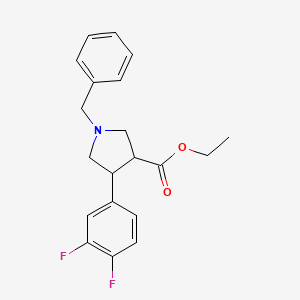

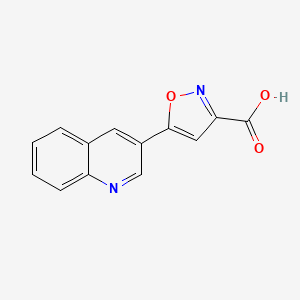
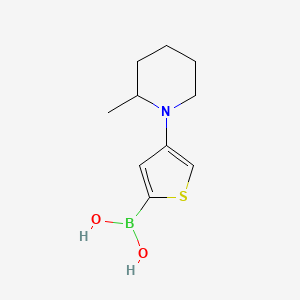
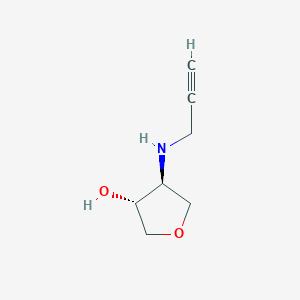
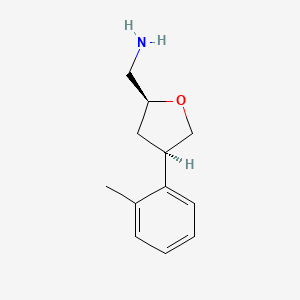
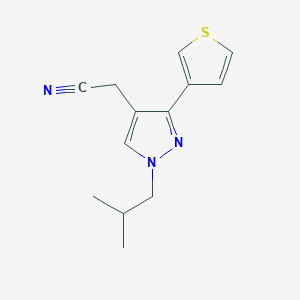
![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)
